3-Hydroxyisoxazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPHBZYAQYOJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NO1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332285 | |
| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178316-78-4 | |
| Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization
Classical and Modern Synthetic Approaches to the Isoxazole (B147169) Ring System
The construction of the isoxazole ring is foundational to the synthesis of 3-hydroxyisoxazole-4-carboxylic acid. Several classical and modern methods have been established, providing chemists with a versatile toolbox for creating this heterocyclic core.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes/Alkenes)
The 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition, stands as one of the most powerful and widely employed methods for the synthesis of five-membered heterocycles, including isoxazoles. This reaction involves the concertedly proceeding [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene.
The reaction of nitrile oxides with alkynes provides a direct route to the isoxazole ring. The nitrile oxides are often generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl chlorides via dehydrohalogenation. The choice of substituents on both the nitrile oxide and the alkyne dictates the substitution pattern of the resulting isoxazole. While this method is highly efficient, a key challenge can be controlling the regioselectivity of the cycloaddition, as two regioisomers can potentially be formed. Factors such as steric and electronic properties of the reactants play a crucial role in determining the outcome. For instance, terminal alkynes often exhibit a high degree of regioselectivity.
This methodology has been adapted for solid-phase synthesis, allowing for the generation of isoxazole libraries for drug discovery purposes. By attaching either the alkyne or the nitrile oxide precursor to a solid support, the purification of the final products is simplified.
Cyclization Reactions Involving Hydroxylamine (B1172632) and Beta-Keto Esters
A well-established and classical approach to the synthesis of 3-hydroxyisoxazoles involves the condensation and subsequent cyclization of hydroxylamine with β-keto esters. This method is particularly relevant for the synthesis of the target molecule and its derivatives.
The reaction proceeds by the initial nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. A significant challenge in this synthesis is the potential for the formation of an isomeric byproduct, the 5-isoxazolone. The regioselectivity of the initial attack of hydroxylamine is influenced by the reaction conditions, particularly pH and temperature. Careful control of these parameters is essential to favor the formation of the desired 3-hydroxyisoxazole isomer.
To circumvent the issue of regioselectivity, a modified approach involves the use of protected forms of hydroxylamine or the β-keto functionality. For instance, employing N,O-diBoc-protected β-keto hydroxamic acids, synthesized from acyl Meldrum's acids, allows for a clean cyclization to 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct nih.govacs.org.
A patented method for the synthesis of 3-substituted-4-isoxazole carboxylic acids utilizes a multi-step sequence starting from a 3-substituted-3-oxopropionate (a β-keto ester). The process involves an initial cyclization with hydroxylamine hydrochloride to form a 3-substituted-isoxazol-5-one, followed by a series of transformations including acetalization, ring opening, and re-closure to yield the desired 4-carboxylic acid derivative organic-chemistry.org.
| Starting Materials | Key Intermediates | Product | Ref. |
| β-Keto ester, Hydroxylamine | Hydroxamic acid | 3-Hydroxyisoxazole | nih.govacs.org |
| Acyl Meldrum's acid, N,O-bis(tert-butoxycarbonyl)hydroxylamine | N,O-diBoc-protected β-keto hydroxamic acid | 5-Substituted 3-isoxazolol | nih.govacs.org |
| 3-Substituted-3-oxopropionate, Hydroxylamine hydrochloride | 3-Substituted-isoxazol-5-one | 3-Substituted-4-isoxazole carboxylic acid | organic-chemistry.org |
Syntheses from Acetylenes and Propiolamides
Acetylenic compounds serve as versatile precursors for the synthesis of the isoxazole ring. The reaction of substituted acetylenes with hydroxylamine under basic conditions can directly afford 3-hydroxyisoxazoles. The reaction conditions, such as temperature, can influence the outcome, with lower temperatures sometimes allowing for the isolation of the intermediate hydroxamic acid.
A notable example is the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid from the reaction of dimethyl acetylenedicarboxylate with hydroxylamine. This demonstrates the utility of acetylenic esters in constructing the 3-hydroxyisoxazole scaffold with further functionality at the 5-position.
Furthermore, N-hydroxy-3-phenylpropiolamide has been shown to undergo cyclization in the presence of bromine to yield 4-bromo-5-phenyl-3-isoxazolol, highlighting the use of propiolamides in the synthesis of substituted 3-hydroxyisoxazoles.
Advanced Synthetic Strategies for this compound and its Derivatives
In addition to classical methods, advanced synthetic strategies have emerged that offer novel and efficient routes to this compound and its derivatives. These methods often employ transition metal catalysis and domino reactions to achieve complex molecular transformations with high selectivity.
Transition Metal-Catalyzed Rearrangements (e.g., Ruthenium(II)-catalyzed)
Transition metal catalysis has opened new avenues for the synthesis and functionalization of heterocyclic compounds. A significant advancement in the synthesis of isoxazole-4-carboxylic acids involves a ruthenium(II)-catalyzed rearrangement of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones.
This non-decarboxylative rearrangement proceeds through a proposed vinyl Ru-nitrenoid intermediate. The reaction is initiated by the treatment of the isoxazol-5(4H)-one substrate with a catalytic amount of a ruthenium(II) complex, such as [RuCl2(p-cymene)]2. The presence of an intramolecular hydrogen bond in the substrate is crucial for directing the reaction towards the desired ring-opening and non-decarboxylative pathway, ultimately leading to the formation of isoxazole-4-carboxylic acids in good to excellent yields. This methodology provides a novel and efficient route to these valuable compounds, showcasing the power of transition metal catalysis in orchestrating complex molecular rearrangements.
| Substrate | Catalyst | Product | Yield |
| 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-one | [RuCl2(p-cymene)]2 | Isoxazole-4-carboxylic acid | Fair to excellent |
Domino Isoxazole-Isoxazole Isomerization
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules. The synthesis of isoxazole-4-carboxylic acid derivatives has been successfully achieved through a domino isoxazole-isoxazole isomerization process.
This transformation is catalyzed by iron(II) salts, such as FeCl2·4H2O. The reaction involves the isomerization of 4-acyl-5-methoxy- or 4-acyl-5-aminoisoxazoles into isoxazole-4-carboxylic esters and amides, respectively acs.orgnih.govacs.orgresearchgate.netacs.org. The reaction proceeds in dioxane at elevated temperatures. The proposed mechanism involves the initial formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then undergoes rearrangement to the thermodynamically more stable isoxazole-4-carboxylate product acs.orgacs.org.
This Fe(II)-catalyzed domino isomerization represents the first reported synthesis of isoxazole-4-carboxylic acid derivatives via this pathway and offers a novel and efficient method for accessing these compounds from readily available starting materials.
| Starting Isoxazole | Catalyst | Product |
| 4-Acyl-5-methoxyisoxazole | Fe(II) | Isoxazole-4-carboxylic ester |
| 4-Acyl-5-aminoisoxazole | Fe(II) | Isoxazole-4-carboxylic amide |
Functionalization and Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the 3-hydroxyisoxazole ring provides a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.
The conversion of the carboxylic acid to esters and amides is a fundamental transformation in organic synthesis. nih.gov Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amide bond formation is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent, followed by reaction with an amine. nih.govnih.gov The carboxamide group is a prevalent feature in many known drugs, appearing in over 25% of them, due to its stability and hydrogen-bonding capabilities. Direct amidation methods, which bypass the need for an activated acid derivative, have also been developed.
Table 1: Examples of Ester and Amide Formation from Carboxylic Acids
| Derivative | Reagents and Conditions | Reference |
| Methyl Ester | Methanol, Sulfuric acid, Reflux | researchgate.net |
| Amide | Amine, Coupling Reagent (e.g., EDC/HOAt/DIPEA) | nih.gov |
| Amide | Amine, Phosphorus Oxychloride |
This table is for illustrative purposes and specific conditions may vary for this compound.
The carboxylic acid functionality allows for the incorporation of a variety of substituents through different coupling reactions. Amidation, as mentioned previously, is a key method for introducing diversity. nih.gov A wide range of primary and secondary amines can be coupled with the carboxylic acid to generate a library of amide derivatives. nih.gov
Hydrazinolysis, the reaction of a carboxylic acid derivative (such as an ester or amide) with hydrazine, can be used to form acyl hydrazides. nih.gov These intermediates can be further functionalized to create other heterocyclic systems or to introduce different substituents. nih.gov
Decarboxylative coupling reactions represent a modern strategy for forming new carbon-carbon or carbon-heteroatom bonds by replacing the carboxyl group. rsc.org While specific examples for this compound are not detailed in the provided context, this methodology offers a potential route for introducing alkyl, aryl, or other groups at the 4-position of the isoxazole ring.
Regioselectivity and Reaction Condition Optimization in Synthesis
The synthesis of substituted isoxazoles often presents challenges in controlling the regioselectivity, as the reaction of unsymmetrical precursors can lead to the formation of isomeric products. google.comnih.gov Achieving high regioselectivity is crucial for the efficient synthesis of the desired isomer and for avoiding tedious separation processes. google.com
The regiochemical outcome of isoxazole synthesis can be influenced by several factors, including the choice of solvent, the use of catalysts, and the nature of the substituents on the starting materials. nih.govrsc.org For example, in the cyclocondensation of β-enamino diketones with hydroxylamine, the regioselectivity can be controlled by the solvent, the presence of a Lewis acid like BF₃·OEt₂, or the structure of the β-enamino diketone itself. nih.govrsc.org
Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is essential for maximizing the yield and selectivity of the desired product. researchgate.net For instance, screening different solvents and temperatures can significantly impact the efficiency of a reaction. researchgate.net In some cases, reflux conditions provide better results than room temperature or cooled reactions.
Table 2: Factors Influencing Regioselectivity in Isoxazole Synthesis
| Factor | Effect | Reference |
| Solvent | Can influence the reaction pathway and favor the formation of one regioisomer over another. | nih.gov |
| Catalyst | Lewis acids can activate specific functional groups, directing the cyclization to a particular position. | nih.gov |
| Substrate Structure | The electronic and steric properties of substituents on the starting materials can dictate the regiochemical outcome. | rsc.org |
| Temperature | Can affect the rate of competing reaction pathways, thereby influencing the product distribution. |
Solid-Phase Synthesis Techniques for Incorporating Isoxazole Carboxylic Acid Units
Solid-phase synthesis is a powerful technique for the parallel synthesis of compound libraries, which is particularly valuable in drug discovery. nih.govlookchem.comnih.gov This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. nih.govlookchem.comnih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.
An efficient approach for the parallel solid-phase synthesis of isoxazole derivatives has been developed. nih.govlookchem.comnih.gov This typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with a resin-bound alkyne or alkene. nih.govlookchem.comnih.gov The carboxylic acid functionality can be introduced either before or after the formation of the isoxazole ring. For example, a carboxylic acid can be coupled to the resin, followed by further modifications to introduce the alkyne or alkene necessary for the cycloaddition. nih.gov This strategy allows for the creation of a diverse library of isoxazole carboxamides. nih.govlookchem.comnih.gov
The application of solid-phase synthesis has also been explored for the incorporation of unnatural amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, into peptide chains. mdpi.com This demonstrates the versatility of solid-phase techniques for creating complex molecules containing the isoxazole carboxylic acid motif.
Chemical Reactivity and Mechanistic Studies
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid functional group in 3-hydroxyisoxazole-4-carboxylic acid is a primary site for chemical reactions, particularly nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.edu Subsequently, a leaving group is expelled, and the carbonyl group is reformed. masterorganicchemistry.comvanderbilt.edu
To facilitate these reactions, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an acid anhydride. uomustansiriyah.edu.iq For instance, treatment with thionyl chloride can yield the corresponding acyl chloride. This activated form readily reacts with nucleophiles like alcohols to form esters or with amines to produce amides. vanderbilt.eduuomustansiriyah.edu.iq Another common strategy involves the use of coupling agents, which activate the carboxylic acid to react with a nucleophile.
The general mechanism for nucleophilic acyl substitution proceeds in two steps: nucleophilic addition followed by elimination of a leaving group. masterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu Carboxylic acids themselves are less reactive and typically require activation before substitution. masterorganicchemistry.com
| Nucleophile | Product | General Reaction |
|---|---|---|
| Alcohol (R'-OH) | Ester | R-CO-Cl + R'-OH → R-CO-OR' + HCl |
| Amine (R'-NH₂) | Amide | R-CO-Cl + R'-NH₂ → R-CO-NHR' + HCl |
| Water (H₂O) | Carboxylic Acid (hydrolysis) | R-CO-Cl + H₂O → R-COOH + HCl |
| Carboxylate (R'-COO⁻) | Acid Anhydride | R-CO-Cl + R'-COO⁻ → R-CO-O-CO-R' + Cl⁻ |
This compound possesses two acidic protons: one on the carboxylic acid group and one on the hydroxyl group. The carboxylic acid proton is the more acidic of the two and will be the first to be removed by a base. The pKa of the carboxylic acid is typically in the range of 4 to 5. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This reaction is a standard acid-base neutralization.
The hydroxyl group on the isoxazole (B147169) ring is also acidic, but to a lesser extent than the carboxylic acid. Its pKa is higher, and a stronger base is required for its deprotonation. The formation of the carboxylate is a fundamental property that influences the molecule's solubility and its behavior in biological systems.
Tautomerism of the 3-Hydroxyisoxazole Moiety
Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org The 3-hydroxyisoxazole moiety of this compound can exist in equilibrium between its enol and keto tautomeric forms. taylorandfrancis.commasterorganicchemistry.com The enol form is characterized by a hydroxyl group attached to a double bond within the isoxazole ring, while the keto form contains a carbonyl group and a C-H bond. youtube.com
Quantum-chemical calculations have shown that for 3-hydroxyisoxazole, the enol form is more stable than the keto tautomer by approximately 0.5 kcal/mol, likely due to the aromaticity of the enol form. taylorandfrancis.com This small energy difference suggests that both tautomers can coexist in solution. taylorandfrancis.com The interconversion between the keto and enol forms is catalyzed by either acid or base. youtube.com
The position of the keto-enol equilibrium is sensitive to both the solvent and the nature of substituents on the molecule. mdpi.comnih.gov The polarity of the solvent can significantly influence which tautomer is favored. nih.gov In some cases, an increase in solvent polarity can lead to a gradual shift in the maximum absorption, indicating a change in the tautomeric equilibrium. nih.gov For certain compounds, the keto form is favored in polar aprortic solvents, while the enol form predominates in non-polar solvents. mdpi.com
Substituents on the heterocyclic ring can also affect the relative stabilities of the tautomers. orientjchem.orgresearchgate.net The electronic properties of the substituent, whether it is electron-donating or electron-withdrawing, can alter the stability of the keto and enol forms differently. nih.gov For instance, in some heterocyclic systems, the presence of different substituents can change which tautomer is the most stable in the gas phase and in solution. researchgate.net
| Factor | Effect on Equilibrium | General Trend |
|---|---|---|
| Solvent Polarity | Can shift the equilibrium by preferentially solvating one tautomer over the other. nih.gov | Polar solvents may favor the more polar tautomer. scispace.com |
| Substituents | Electron-donating or withdrawing groups can stabilize or destabilize one tautomer relative to the other. nih.gov | The specific effect depends on the substituent and its position. researchgate.net |
| Temperature | Can affect the position of the equilibrium. | The direction of the shift depends on the enthalpy change of the tautomerization. |
| pH | Can influence the tautomeric equilibrium, especially for ionizable groups. | Changes in pH can lead to the formation of anionic or cationic species with different tautomeric preferences. |
Isoxazole Ring Reactivity and Stability
The isoxazole ring is an aromatic heterocycle, which confers a degree of stability. researchgate.net However, it contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, such as in the presence of a base or upon reduction. researchgate.net The stability of the isoxazole ring can be influenced by pH and temperature. For example, in some isoxazole-containing compounds, the ring is stable at acidic and neutral pH but undergoes base-catalyzed opening at higher pH. researchgate.net
The reactivity of the isoxazole ring allows it to be a versatile building block in organic synthesis. researchgate.net The cleavage of the N-O bond can lead to the formation of various 1,3-bifunctional compounds. The isoxazole ring can undergo various transformations, including reduction and substitution reactions. Under UV irradiation, the isoxazole ring can rearrange to an oxazole (B20620) through an azirine intermediate due to the weak N-O bond. wikipedia.org
Reaction Mechanisms of Key Transformations
A method for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids provides insight into a plausible ring formation mechanism. google.com The process involves several key steps starting from a β-ketoester:
Cyclization : The synthesis begins with the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction forms a 3-substituted-isoxazol-5(4H)-one intermediate.
Acetalization : The isoxazol-5(4H)-one then reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step introduces a dimethylaminomethylene group at the 4-position, yielding a 4-(dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one.
Hydrolysis and Rearrangement : The resulting compound undergoes lactone hydrolysis under alkaline conditions, which opens the isoxazolone ring.
Recyclization and Acidification : The ring then re-closes to form the desired isoxazole-4-carboxylate salt, which upon acidification, yields the final 3-substituted-4-isoxazole carboxylic acid product. google.com
Other synthetic strategies for forming the isoxazole ring include one-pot, three-component reactions between substituted aldehydes, β-ketoesters like methyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net
The rearrangement of isoxazoles to oxazoles is a well-documented transformation with significant mechanistic investigation.
Photochemical Rearrangement : Theoretical studies on the photochemical transformation of 3,5-dimethylisoxazole (B1293586) have elucidated several potential pathways. nih.govacs.org The most favorable mechanism is proposed to be a direct path where the isoxazole, upon excitation to its first singlet excited state, permutes the C-N ring bond via a conical intersection to form the oxazole. acs.org An alternative, though less favorable, "ring contraction-ring expansion" path proceeds through an azirine and a subsequent acetyl nitrile ylide intermediate, which can be experimentally detected. nih.gov
Base-Mediated Rearrangement : A remarkable base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been reported, offering a milder alternative to thermal or photolytic methods. rsc.org The proposed mechanism for this transformation is as follows:
The reaction is initiated by a process that facilitates the cleavage of the N-O bond.
This is followed by a Neber-like rearrangement, which generates a 2H-azirine intermediate.
The azirine is proposed to be in equilibrium with a nitrile ylide. This 1,3-dipole is stabilized by the substituents on the molecule.
The final step is a 6π electrocyclic ring closure of the nitrile ylide, which forms the thermodynamically more stable oxazole ring. rsc.org An intermediate consistent with either the azirine or nitrile ylide structure was observed by LC-MS during the reaction. rsc.org
Spectroscopic Characterization and Computational Chemistry
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-hydroxyisoxazole-4-carboxylic acid, from its atomic connectivity to its solid-state arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm. libretexts.org Its chemical shift can be sensitive to solvent and concentration due to variations in hydrogen bonding. pressbooks.pub The proton of the hydroxyl group at the C3 position would also likely appear as a broad singlet. The single proton attached to the isoxazole (B147169) ring (H5) would resonate in the aromatic region.
In ¹³C NMR spectroscopy, the carbon atom of the carboxylic acid group typically absorbs in the range of 165 to 185 ppm. pressbooks.pub The C3 and C5 carbons of the isoxazole ring, being attached to heteroatoms, would also have distinct chemical shifts, as would the C4 carbon bearing the carboxyl group. The expected chemical shifts are summarized in the table below.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxyl H | ¹H | 10.0 - 12.0 | Broad singlet, position is concentration and solvent dependent. libretexts.org |
| Hydroxyl H | ¹H | Variable | Broad singlet, position is variable. |
| Ring H (C5-H) | ¹H | ~8.0 - 9.0 | Singlet. |
| Carboxyl C | ¹³C | 165 - 185 | pressbooks.pub |
| Ring C (C3) | ¹³C | ~160 - 170 | Attached to -OH and part of a C=N bond. |
| Ring C (C4) | ¹³C | ~100 - 110 | Substituted with a carboxyl group. |
Note: These are predicted values based on typical chemical shifts for the functional groups present.
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Tandem MS (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering insights into its structure.
The molecular formula of this compound is C₄H₃NO₄, corresponding to a monoisotopic mass of approximately 129.006 Da. uni.lu In mass spectrometry, carboxylic acids often produce a weak molecular ion peak. youtube.com Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group as COOH (M-45) or through decarboxylation with the loss of CO₂ (M-44). miamioh.edu For isoxazole derivatives specifically, the cleavage of the labile N-O bond is a characteristic fragmentation pathway.
Predicted mass spectrometry data indicates several possible adducts that could be observed. uni.lu
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 130.01349 |
| [M+Na]⁺ | 151.99543 |
| [M-H]⁻ | 127.99893 |
| [M+NH₄]⁺ | 147.04003 |
| [M+K]⁺ | 167.96937 |
Source: Data predicted by computational models. uni.lu
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide definitive information on bond lengths, bond angles, and torsional angles within the this compound molecule.
An X-ray crystal structure analysis would confirm the planarity of the isoxazole ring and determine the relative orientation of the hydroxyl and carboxylic acid substituents. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the carboxyl and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. While this method provides unparalleled structural detail, specific crystallographic data for this compound is not widely published.
Microwave spectroscopy investigates the absorption of microwave radiation by molecules in the gas phase, providing highly accurate information about their rotational constants and, consequently, their geometry. Studies on the parent isoxazole molecule have used this technique to establish its planar structure. rsc.org The rotational constants for isoxazole have been determined as A = 9786.24 MHz, B = 9575.07 MHz, and C = 4836.95 MHz. rsc.org
This method also allows for the determination of the molecule's electric dipole moment and nuclear quadrupole coupling constants, which give insight into the electronic distribution within the ring. rsc.orgaip.org By extension, this technique could be applied to this compound to precisely determine its gas-phase structure and electronic properties, complementing the data obtained from condensed-phase methods like NMR and X-ray crystallography.
Theoretical and Computational Chemistry Studies
Computational chemistry provides a theoretical framework to complement and interpret experimental findings, offering deep insights into molecular properties that may be difficult to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Using a functional such as B3LYP with an appropriate basis set (e.g., 6-31G(d) or larger), researchers can calculate the optimized geometry, electronic energy, and distribution of electron density in this compound. researchgate.netsemanticscholar.orgchemrxiv.org
These calculations can predict various properties, including:
Molecular Geometry: DFT can determine the most stable conformation of the molecule by finding the minimum energy structure, providing theoretical values for bond lengths and angles.
Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Spectroscopic Data: DFT calculations can be used to predict vibrational frequencies (for comparison with IR and Raman spectra) and NMR chemical shifts, which aids in the assignment of experimental spectra. mdpi.com
Reactivity Descriptors: By mapping the electrostatic potential onto the electron density surface, DFT can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Such computational studies are crucial for rationalizing the observed chemical behavior of this compound and for guiding further experimental work. frontiersin.org
Quantum-Chemical Calculations for Tautomeric Equilibria and Energetics
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the tautomeric equilibria of molecules like 3-hydroxyisoxazoles. researchgate.netresearchgate.net Tautomerism is a critical consideration for this compound, which can potentially exist in different isomeric forms due to proton migration. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and biological activity.
Theoretical studies on related isoxazole systems have demonstrated that the keto and enol tautomeric forms can coexist, with their relative populations being dependent on factors such as the solvent environment. researchgate.netnih.gov Computational models can predict the Gibbs free energy of different tautomers, allowing for the determination of their equilibrium constants. nih.gov For instance, calculations on similar heterocyclic systems have shown that while one tautomer may be more stable in the gas phase, solvent effects can alter this preference. nih.gov
Although specific studies on this compound are not extensively detailed in the available literature, the principles from computational studies of other hydroxyisoxazole and related heterocyclic compounds can be applied. A typical computational approach would involve geometry optimization of all possible tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Description | Relative Energy (kcal/mol) in Gas Phase (Hypothetical) | Relative Energy (kcal/mol) in Aqueous Solution (Hypothetical) |
| A | 3-Hydroxy form | 0.00 | 0.50 |
| B | 3-Keto form | 2.50 | 1.00 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from quantum-chemical calculations. Specific energetic data for this compound is not available in the cited literature.
The energetic data obtained from these calculations are crucial for understanding which tautomeric form is likely to predominate under different conditions, which has significant implications for its interactions and reactivity.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of molecules over time. nih.gov For this compound, MD simulations can provide insights into the flexibility of the carboxylic acid group and the isoxazole ring, as well as the interactions with solvent molecules. nih.gov
The conformational analysis of the carboxylic acid substituent is of particular interest. The orientation of the hydroxyl group relative to the carbonyl group can be described by the torsional angle, leading to different conformers (e.g., syn and anti). MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. nih.gov
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value/Observation (Hypothetical) |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures over time, indicating structural stability. | Low values for the isoxazole ring, higher for the carboxylic acid group, suggesting flexibility. |
| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual atoms around their average position. | Higher fluctuations for the atoms of the carboxylic acid group. |
| Hydrogen Bonding Analysis | Identifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds. | Potential for a stable intramolecular hydrogen bond between the 3-hydroxy group and the carboxylic acid. |
Note: This table illustrates the type of information that can be obtained from MD simulations. Specific simulation data for this compound is not available in the cited literature.
Biological Relevance and Mechanistic Pathways in Vitro Studies
Broad Spectrum of Observed Biological Activities (In Vitro)
The isoxazole (B147169) ring is a key structural motif in medicinal chemistry, and compounds containing this heterocycle have been investigated for a wide range of therapeutic applications. nih.gov Derivatives of the isoxazole class have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov While the broader class of isoxazoles is an active area of research, specific in vitro studies quantifying the direct activity of 3-Hydroxyisoxazole-4-carboxylic acid across all these areas are not extensively detailed in the literature. The compound's biological relevance is often explored through the synthesis of derivatives where the 3-hydroxyisoxazole core serves as a key functional group.
The isoxazole scaffold is recognized for its potential antimicrobial effects. nih.gov Various derivatives incorporating the isoxazole ring have been synthesized and evaluated as potential antibacterial and antifungal agents. unimore.it However, specific studies detailing the minimum inhibitory concentration (MIC) values or other quantitative measures of antimicrobial efficacy for the parent compound, this compound, are not prominently available. Research in this area tends to focus on isoxazole-containing carboxamides and other complex derivatives to enhance activity against various microbial strains. researchgate.net
Compounds featuring carboxylic acid and heterocyclic moieties are frequently explored in the development of new antiviral agents. utmb.edumdpi.com While some isoxazole derivatives have been investigated for activity against various viruses, specific in vitro data on the direct antiviral efficacy of this compound against viral pathogens has not been detailed in available research. The focus of antiviral drug discovery often involves more complex derivatives to achieve potent and selective inhibition of viral replication. mdpi.comnih.gov
Isoxazole derivatives have gained significant attention for their anticancer potential, acting through various mechanisms of action. nih.gov The therapeutic interest in this compound in this context is primarily linked to its role as a structural component in the design of enzyme inhibitors that target key pathways in cancer progression. nih.govnih.gov Rather than exhibiting direct cytotoxicity, its anticancer relevance is more specifically studied through its ability to modulate the activity of enzymes like histone deacetylases. nih.govnih.gov
The isoxazole nucleus is a component of various compounds investigated for anti-inflammatory properties. nih.gov For instance, derivatives of isoxazole-carboxamides have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. researchgate.net However, specific in vitro studies quantifying the anti-inflammatory activity of this compound itself, such as its ability to inhibit inflammatory mediators, are not extensively documented.
Molecular Mechanisms of Biological Action (In Vitro/Cellular Level)
The primary biological significance of this compound reported in in vitro studies stems from the functionality of its core structure, the 3-hydroxy-isoxazole moiety, in modulating enzyme activity. This scaffold serves as a key pharmacophore, particularly as a metal-chelating group, in the design of targeted enzyme inhibitors.
Histone Deacetylase 6 (HDAC6) Inhibition
Recent research has identified the 3-hydroxy-isoxazole group as a novel zinc-binding group (ZBG) for inhibitors of Histone Deacetylase 6 (HDAC6), a significant drug target in cancer therapy. nih.govnih.gov HDAC inhibitors that utilize a hydroxamic acid as the ZBG can be associated with genotoxicity. nih.govunica.it The 3-hydroxy-isoxazole moiety has emerged as a promising bioisosteric replacement, offering a new chemical scaffold for developing potentially safer HDAC6 inhibitors. unica.it
In a study focused on developing new HDAC6 inhibitors, a series of derivatives were synthesized using the 3-hydroxy-isoxazole scaffold as the core ZBG. nih.govnih.gov Molecular docking studies revealed that this moiety is capable of establishing a bidentate coordination with the catalytic zinc ion (Zn²⁺) in the active site of the HDAC6 enzyme. nih.gov The in vitro inhibitory activity of these synthesized derivatives was evaluated, demonstrating that compounds incorporating this novel ZBG can achieve potent inhibition of HDAC6. nih.govnih.gov The most effective compound from this series demonstrated an IC₅₀ value of 700 nM, highlighting the potential of this scaffold in designing potent HDAC6 inhibitors. nih.govnih.gov These findings underscore the importance of the 3-hydroxy-isoxazole core in mediating this specific enzyme inhibition. nih.govnih.gov
| Compound ID | Linker Group | Cap Group | HDAC6 IC₅₀ (nM) |
|---|---|---|---|
| 17 | Thiophene | 4-methyl-N-phenyl-benzamide | 800 |
| 23 | Phenyl | N-phenyl-benzamide | 700 |
| 25 | Phenyl | 4-methyl-N-phenyl-benzamide | 800 |
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
Aldo-keto reductase 1C3 (AKR1C3) is another enzyme implicated in cancer, particularly in hormone-dependent cancers like prostate cancer. nih.gov While research has been conducted on inhibitors for AKR1C3, including those with related heterocyclic structures such as 3-hydroxybenzoisoxazoles, specific studies detailing the inhibitory activity of this compound against AKR1C3 are not available in the provided search results. unimore.itnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of ligands containing the 3-hydroxyisoxazole core, particularly for GABA-A receptors. These studies reveal how chemical modifications to the scaffold influence biological activity.
For GABA-A receptor antagonists, a key SAR finding is that a GABA moiety carrying a positive charge is often necessary for optimal receptor recognition. nih.gov When a butyric acid side chain is linked to the N(2) nitrogen of a 3-aminopyridazine, it can produce GABA-antagonistic properties. The potency of such antagonists can be significantly enhanced by adding an aromatic π-system at the 6-position of the pyridazine (B1198779) ring, especially with electron-donating substituents. nih.gov
In the development of GABA receptor ligands based on the 3-hydroxyisoxazole scaffold, modifications at various positions of the ring and its substituents have been explored. For example, in analogues of 5-(4-piperidyl)-3-hydroxyisoxazole (4-PIOL), altering the piperidyl group or substituting other parts of the molecule can fine-tune the ligand's affinity and selectivity for different GABA receptor subtypes. researchgate.net This extensive research underscores that the 3-hydroxyisoxazole group acts as a critical anchor, while modifications to appended functionalities dictate the precise pharmacological profile. researchgate.netnih.gov
Bioisosteric Applications in Chemical Biology
The 3-hydroxyisoxazole group is widely recognized and utilized in medicinal chemistry as a bioisostere of a carboxylic acid. nih.govsemanticscholar.org Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The substitution of a carboxylic acid with a 3-hydroxyisoxazole can maintain or improve biological activity while favorably modifying physicochemical properties. researchgate.netsemanticscholar.org
Key advantages of this bioisosteric replacement include:
Similar Acidity : The 3-hydroxyisoxazole moiety is acidic, with pKa values typically in the range of 4-5, which is very similar to that of many carboxylic acids. nih.gov This allows it to exist in an anionic state at physiological pH, enabling it to engage in similar ionic interactions with biological targets.
Improved Pharmacokinetics : Replacing a carboxylic acid with this heterocycle can lead to increased lipophilicity and improved cell membrane permeability. researchgate.netsemanticscholar.org This is often a crucial step in drug design to enhance the oral bioavailability and distribution of a drug candidate.
This strategy has been successfully employed in the development of derivatives targeting GABA and glutamate (B1630785) neurotransmitter systems. nih.gov
Table 2: Physicochemical Property Comparison
| Functional Group | Typical pKa | General Characteristics | Reference |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Acidic, often high polarity, can lead to poor permeability. | researchgate.net |
| 3-Hydroxyisoxazole | ~4-5 | Acidic, planar, generally more lipophilic and permeable than corresponding carboxylic acids. | nih.govresearchgate.net |
The success of 3-hydroxyisoxazole as a carboxylic acid mimic stems from its ability to replicate the key intermolecular interactions of a carboxylate group. When deprotonated, the negative charge on the oxygen of the 3-hydroxyl group is delocalized into the aromatic isoxazole ring. researchgate.net This charge delocalization creates an electrostatic potential profile that closely resembles that of a deprotonated carboxylate, where the charge is shared between two oxygen atoms.
This electronic similarity allows the 3-hydroxyisoxazolate anion to form strong hydrogen bonds and ionic interactions with receptor sites, particularly with positively charged amino acid residues like arginine or lysine, in a manner analogous to a carboxylate. researchgate.netresearchgate.net The planar nature of the isoxazole ring also imposes a rigid geometry on the interacting functional group, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding. researchgate.net The ability to mimic both the acidic nature and the spatial arrangement of hydrogen bond donors and acceptors makes the 3-hydroxyisoxazole group an effective and valuable tool in modern drug design. nih.gov
Applications in Advanced Chemical and Material Science
Role as a Synthetic Building Block in Complex Molecule Synthesis
The inherent reactivity of 3-Hydroxyisoxazole-4-carboxylic acid makes it a versatile precursor for the synthesis of more complex molecular architectures. Its ability to undergo various chemical reactions enables chemists to construct intricate heterocyclic systems and non-natural amino acids, which are pivotal in medicinal chemistry and drug discovery.
Precursor for Other Heterocyclic Systems (e.g., Pyrazoles, Oxazoles)
The isoxazole (B147169) ring of this compound can be chemically manipulated to yield other important five-membered heterocyclic compounds, such as pyrazoles and oxazoles. These transformations often involve ring-opening and subsequent recyclization reactions.
For instance, the synthesis of pyrazole (B372694) derivatives can be achieved through various methodologies starting from isoxazole precursors. mdpi.com One common approach involves the reaction of a β-dicarbonyl compound (which can be derived from the isoxazole) with hydrazine. nih.gov The regioselectivity of such reactions, which determines the substitution pattern on the final pyrazole ring, can often be controlled by the reaction conditions and the nature of the substituents on the starting materials. nih.govorganic-chemistry.org The transformation of isoxazoles to pyrazoles can also be catalyzed by transition metals, offering an alternative route to these valuable heterocyclic systems. mdpi.com
Similarly, oxazole (B20620) synthesis can be accomplished from carboxylic acid derivatives. nih.gov General methods for oxazole formation often involve the condensation of a carboxylic acid with a compound containing an α-amino ketone or a related functional group. organic-chemistry.orgjsynthchem.com While direct conversion of this compound to an oxazole is not explicitly detailed in the provided context, the presence of the carboxylic acid functionality suggests its potential to participate in established oxazole synthesis protocols. nih.gov The isoxazole ring itself can also undergo rearrangement to form oxazoles under specific conditions, such as thermal or photochemical isomerization, often proceeding through an azirine intermediate. researchgate.net
The following table summarizes the transformation of isoxazoles into other heterocyclic systems:
| Starting Material | Reagents/Conditions | Product |
| Isoxazole-5(4H)-ones | [RuCl₂(p-cymene)]₂ | Pyrazole-4-carboxylic acids mdpi.com |
| 4-Acyl-5-methoxy-/5-aminoisoxazoles | Fe(II), dioxane, 105 °C | Isoxazole-4-carboxylic esters and amides researchgate.net |
| 4-Formyl-5-methoxyisoxazoles | Fe(II), dioxane, 105 °C | Methyl oxazole-4-carboxylates researchgate.net |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirines | Catalytic conditions, dioxane, 105 °C | Isoxazoles researchgate.net |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirines | Non-catalytic thermolysis, o-dichlorobenzene, 170 °C | Oxazoles researchgate.net |
Intermediate in the Synthesis of Unnatural Amino Acids and Peptidomimetics
Unnatural amino acids (UAAs) are crucial components in the development of novel therapeutics, offering enhanced stability and unique biological activities compared to their natural counterparts. sigmaaldrich.com this compound and its derivatives serve as valuable intermediates in the synthesis of these specialized amino acids. nih.govmdpi.com The isoxazole moiety can act as a bioisostere for the carboxylic acid group found in natural amino acids like glutamic acid. nih.gov
The incorporation of isoxazole-containing amino acids into peptides results in the formation of peptidomimetics. nih.govmdpi.com These are molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as resistance to enzymatic degradation. sigmaaldrich.com The synthesis of these peptidomimetics can be achieved through solid-phase peptide synthesis, where the unnatural amino acid, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, is coupled to a growing peptide chain. nih.govnih.gov This approach allows for the creation of a diverse library of α/β-mixed peptides with potential therapeutic applications. nih.govmdpi.com
Potential in Nanotechnology and Advanced Materials
The unique chemical properties of this compound also lend themselves to applications in the burgeoning field of nanotechnology and the development of advanced materials. Its ability to interact with and modify the surfaces of nanomaterials is of particular interest.
Use as Stabilizing Agents for Nanomaterials
The stability of nanoparticles (NPs) in solution is critical for their application. mdpi.com Stabilizing agents prevent the aggregation of NPs, ensuring their desired properties are maintained. mdpi.com Carboxylic acids are known to be effective stabilizing agents for various types of nanoparticles. mdpi.com The carboxylate group can bind to the surface of the nanoparticle, providing an electrostatic or steric barrier that prevents agglomeration. nih.gov While direct use of this compound as a stabilizer is not explicitly documented in the provided search results, its carboxylic acid functionality suggests its potential in this role. The principle of using carboxylic acids as stabilizers is well-established for various nanomaterials, including iron oxide and silver nanoparticles. nih.govmdpi.com
Capping Agents for Surface Functionalization
Beyond stabilization, capping agents are used to modify the surface of nanoparticles, imparting specific functionalities. researchgate.net This surface functionalization is crucial for tailoring the properties of nanomaterials for specific applications, such as targeted drug delivery or sensing. mdpi.comresearchgate.net The carboxylic acid group of this compound can act as an anchor to the nanoparticle surface, while the isoxazole ring and hydroxyl group present opportunities for further chemical modification. This allows for the attachment of other molecules, such as targeting ligands or fluorescent dyes. The use of carboxylic acids as capping agents has been demonstrated for various nanoparticles, leading to enhanced biocompatibility and functionality. nih.govresearchgate.net
Derivatization for Novel Functional Materials
The chemical versatility of this compound allows for its derivatization to create novel functional materials. The carboxylic acid group is a prime site for modification, enabling the formation of esters, amides, and other derivatives. thermofisher.comnih.govnih.gov These derivatization reactions can be used to link the molecule to polymers, surfaces, or other molecular scaffolds, thereby creating materials with tailored properties.
For example, the conversion of the carboxylic acid to an activated ester facilitates its reaction with amines to form stable amide bonds. thermofisher.com This chemistry is fundamental to many bioconjugation techniques and could be employed to attach this compound derivatives to proteins or other biomolecules. Furthermore, the isoxazole ring itself can participate in reactions that lead to the formation of new materials. Aromatic carboxylic acids, in general, are recognized as versatile building blocks for the design of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. mdpi.com The structural motifs present in this compound make it an intriguing candidate for the development of such advanced materials.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods for isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.com In response, the development of novel and sustainable synthetic routes is a primary focus of current research, aligning with the principles of green chemistry. bohrium.com
Emerging sustainable techniques include:
Ultrasonic Irradiation: Sonochemistry has been identified as a promising eco-friendly alternative for synthesizing isoxazole-based molecules. mdpi.com This method enhances reaction efficiency, reduces energy consumption, and improves yields. mdpi.com Ultrasound-assisted multicomponent reactions, in particular, offer significant advantages like shorter reaction durations, higher atom economy, and operational simplicity, minimizing the formation of byproducts. mdpi.com
Microwave-Assisted Synthesis: This technique has proven effective for producing isoxazole derivatives, often resulting in shorter reaction times and excellent yields compared to conventional heating methods. bohrium.com
Water-Mediated Reactions: Utilizing water as a solvent, often in conjunction with catalysts like polyethylene (B3416737) glycol (PEG-400), presents a green alternative to toxic organic solvents. These methods are noted for high yields and easy, recyclable catalyst workups. bohrium.com
Mechanochemical Reactions and Deep Eutectic Solvents (DES): These solvent-free or alternative solvent methods are being explored to create more environmentally benign synthesis processes with high yields and significantly reduced reaction times. mdpi.com
These green approaches are crucial for overcoming the limitations associated with toxic chemicals, making the synthesis of isoxazole analogues safer and more suitable for pharmaceutical applications. bohrium.com The table below compares these sustainable methods with conventional synthesis.
| Method | Key Advantages | Reaction Time | Environmental Impact |
| Ultrasonic Irradiation | High efficiency, reduced energy use, improved yields | Significantly reduced | Low |
| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields | Reduced | Low |
| Water-Mediated Reactions | Use of non-toxic solvent, catalyst recyclability | Varies | Very Low |
| Mechanochemical/DES | Solvent-free, high yields | Significantly reduced | Very Low |
| Conventional Synthesis | Established protocols | Often lengthy | High (due to toxic solvents/reagents) |
Advanced Mechanistic Elucidation of Reactivity and Biological Interactions
A deeper understanding of the molecular mechanisms underlying the reactivity and biological activity of 3-hydroxyisoxazole-4-carboxylic acid is critical for designing more effective and selective therapeutic agents. nih.gov The compound's biological interactions are largely dictated by its structural features, namely the hydroxyl group at the 3-position and the carboxylic acid at the 4-position.
Key areas of ongoing investigation include:
Enzyme Inhibition: The compound is known to inhibit enzymes like L-lactate dehydrogenase in Plasmodium falciparum and lactate (B86563) dehydrogenase A (LDHA), which is crucial in cancer metabolism. Future research aims to use techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target enzymes. This will provide precise insights into the binding modes and the key interactions driving inhibition.
Receptor Modulation: Derivatives of isoxazole are known to modulate GABA receptors, highlighting their potential in treating neurological disorders. Advanced mechanistic studies will focus on elucidating the specific conformational changes induced upon binding and how these changes translate into agonistic or antagonistic activity.
Molecular Dynamics (MD) Simulations: MD simulations are increasingly being used to explore the conformational changes and binding free energies of isoxazole derivatives with their biological targets. researchgate.netmdpi.com These computational studies can reveal dynamic interactions that are not apparent from static crystal structures, providing a more complete picture of the biological activity. mdpi.com
Elucidating these mechanisms will facilitate the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Exploration of New Bioisosteric Applications Beyond Current Scope
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize drug properties by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.comucc.ie The 3-hydroxyisoxazole moiety is a well-regarded planar bioisostere for the carboxylic acid functional group, exhibiting similar acidity with a pKa value typically in the range of 4 to 5. openaccessjournals.comnih.gov
While its use as a carboxylic acid mimic in GABA and glutamate (B1630785) neurotransmitter analogues is established, future research is aimed at expanding its application to new therapeutic areas. nih.gov The advantages of using this bioisostere include potentially improved membrane permeability and metabolic stability compared to the parent carboxylic acid. researchgate.net
Emerging applications and research directions include:
Addressing Metabolic Liabilities: Carboxylic acids can form reactive acyl glucuronides, leading to toxicity. nih.gov Replacing them with the 3-hydroxyisoxazole ring can circumvent this metabolic pathway, potentially leading to safer drug candidates. nih.gov
Modulating Physicochemical Properties: The replacement of a carboxylic acid with a 3-hydroxyisoxazole group can alter a compound's lipophilicity and permeability, which can be strategically used to enhance oral bioavailability. openaccessjournals.com
Novel Target Classes: Researchers are exploring the use of this bioisostere in designing inhibitors for new target classes where a carboxylic acid moiety is part of the pharmacophore but leads to suboptimal properties. This includes targets in therapeutic areas like cancer, inflammation, and infectious diseases. rsc.orgnih.gov
The success of any bioisosteric replacement is context-dependent, and screening a series of alternative structures is often necessary to achieve the desired improvements in a molecule's properties. openaccessjournals.com
Integration of Computational Design and Machine Learning in Compound Design and Activity Prediction
The integration of computational chemistry and artificial intelligence is revolutionizing drug discovery. jddhs.com For this compound and its analogues, these technologies offer powerful tools for accelerating the design-synthesis-testing cycle. ontosight.ai
Key computational approaches being integrated are:
Machine Learning (ML) and Deep Learning (DL): ML and DL models are being developed to predict the biological activity of novel compounds before they are synthesized. nih.govbioscipublisher.com These models are trained on large datasets of existing chemical compounds and their activities, enabling them to learn complex structure-activity relationships (SAR). arxiv.orgacs.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, random forest regression, and deep neural networks (DNNs) are being employed. acs.orgmdpi.com
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations are used to predict how isoxazole derivatives will bind. researchgate.netnih.gov This allows for the rational design of molecules with optimized interactions, improving potency and selectivity. jddhs.com
Pharmacophore Modeling: This ligand-based approach is used when the target structure is unknown. It involves identifying the essential 3D arrangement of chemical features (the pharmacophore) required for biological activity from a set of known active molecules. This model can then be used to screen virtual libraries for new, structurally diverse compounds containing the 3-hydroxyisoxazole scaffold. mdpi.com
These computational strategies enable the rapid screening of vast chemical spaces and the prioritization of compounds for synthesis, significantly reducing the time and cost associated with drug discovery. mdpi.comjddhs.com The synergy between computational prediction and experimental validation promises a more efficient path to novel therapeutics derived from the this compound core. jddhs.com
Q & A
Q. What are the critical safety protocols for handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
